molecular formula C20H20F3NO B1325659 3'-Piperidinomethyl-2-trifluoromethylbenzophenone CAS No. 898793-34-5

3'-Piperidinomethyl-2-trifluoromethylbenzophenone

Cat. No. B1325659
M. Wt: 347.4 g/mol
InChI Key: ROOUZWKSHJZISN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3’-Piperidinomethyl-2-trifluoromethylbenzophenone is C20H20F3NO . It has an average mass of 347.374 Da and a monoisotopic mass of 347.149689 Da .

Scientific Research Applications

Gastric Acid Antisecretory Activity

3'-Piperidinomethyl-2-trifluoromethylbenzophenone derivatives have been synthesized and studied for their gastric acid antisecretory activity. Specifically, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides were tested against histamine-induced gastric acid secretion in rats and demonstrated notable antisecretory activity. Among the compounds tested, one was particularly potent, showing potential as an antiulcer agent. The study also explored the structure-activity relationships of these compounds (Ueda et al., 1991).

Cytotoxic Activity

3'-Piperidinomethyl-2-trifluoromethylbenzophenone derivatives have also been synthesized and their cytotoxic activities were determined against various human tumor cell lines. In particular, 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives were synthesized, and their structure confirmed through spectral data. One of the compounds showed significant cytotoxicity against all tumor cell lines tested (Mahdavi et al., 2011).

Protoporphyrinogen IX Oxidase Inhibitors

Compounds containing 3'-Piperidinomethyl-2-trifluoromethylbenzophenone moiety have been explored as protoporphyrinogen IX oxidase inhibitors. Their crystal structures were analyzed, and it was observed that these compounds form sheets of molecules through C-H...O interactions. This structural arrangement might contribute to their function as oxidase inhibitors, which has implications in fields like agriculture and medicine (Li et al., 2005).

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-10-3-2-9-17(18)19(25)16-8-6-7-15(13-16)14-24-11-4-1-5-12-24/h2-3,6-10,13H,1,4-5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOUZWKSHJZISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643153
Record name {3-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Piperidinomethyl-2-trifluoromethylbenzophenone

CAS RN

898793-34-5
Record name Methanone, [3-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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